molecular formula C16H26BN3O3 B2697022 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone CAS No. 1092563-66-0

1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

Cat. No.: B2697022
CAS No.: 1092563-66-0
M. Wt: 319.21
InChI Key: XPOIROACSGYAMT-UHFFFAOYSA-N
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Description

The compound contains a 1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound contains a pyrazole ring, a piperidine ring, and a 1,3,2-dioxaborolane group. Pyrazole is a five-membered ring with two nitrogen atoms, and piperidine is a six-membered ring with one nitrogen atom. The 1,3,2-dioxaborolane group contains a three-membered ring with a boron atom .


Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The pyrazole and piperidine rings in the compound could potentially undergo various reactions depending on the conditions.

Scientific Research Applications

Synthesis and Characterization

The compound , while not directly mentioned in the available literature, relates closely to compounds with similar structural motifs, such as boric acid ester intermediates with benzene rings. These compounds, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, have been synthesized through a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Conformational analysis and molecular electrostatic potential studies further elucidate the physicochemical properties of these compounds, highlighting the significant role of density functional theory (DFT) in understanding their molecular architecture (Huang et al., 2021).

Pharmacokinetics and Biological Applications

The synthesis and characterization of compounds bearing the tetramethyl-1,3,2-dioxaborolan motif, such as 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, offer insights into their potential biological applications. For example, the cytotoxicity evaluation of similar compounds, alongside molecular docking studies, provides a foundational understanding of their interactions with biological targets. The binding analysis of these molecules with human serum albumin, conducted through fluorescence spectroscopy, reveals their pharmacokinetic nature, underscoring the potential for further biological application (Govindhan et al., 2017).

Antimicrobial and Antifungal Activities

Compounds featuring the tetramethyl-1,3,2-dioxaborolan motif have been explored for their antimicrobial activities. For instance, novel tetrazole substituted piperidine derivatives have been synthesized and evaluated for their antimicrobial activity using the serial dilution method. These studies have shown that certain compounds exhibit promising activity against reference drug candidates, suggesting their potential as new lead molecules in the fight against microbial infections (Elavarasan et al., 2014).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O3/c1-12(21)19-8-6-14(7-9-19)20-11-13(10-18-20)17-22-15(2,3)16(4,5)23-17/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIROACSGYAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine hydrochloride (3.66 g, 11.7 mmol) in DMF (109.8 mL) was charged with acetyl chloride (0.91 mL, 12.84 mmol) and DIPEA (5.08 mL, 29.17 mmol) at 0° C. and left to warm up to RT in an ice bath overnight. The crude product was concentrated in vacuo to a solid and purified by flash chromatography (0 to 5% MeOH:EtOAc) to afford 3.71 g (99%) of the title compound. 1H NMR (400 MHz, DMSO-d6): δ 7.97 (s, 1H), 7.59 (s, 1H), 4.38-4.48 (m, 2H), 3.85-3.94 (m, 1H), 3.13-3.22 (m, 1H), 2.69 (td, J=12.8, 2.7 Hz, 1H), 2.03 (s, 3H), 1.81-2.02 (m, 3H), 1.72 (qd, J=12.1, 4.6 Hz, 1H), 1.24 (s, 12H).
Quantity
0.91 mL
Type
reactant
Reaction Step One
Name
Quantity
5.08 mL
Type
reactant
Reaction Step One
Name
Quantity
109.8 mL
Type
solvent
Reaction Step One
Yield
99%

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